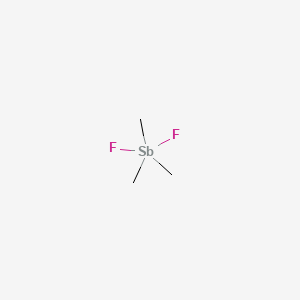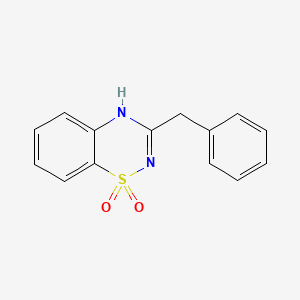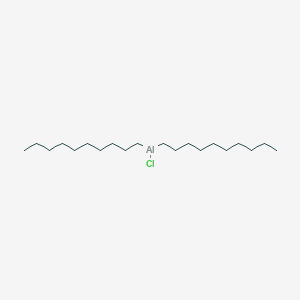
Chloro(didecyl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(didecyl)alumane is an organoaluminum compound with the molecular formula C20H43AlCl. This compound is part of the broader class of organoaluminum compounds, which are known for their reactivity and utility in various chemical processes. This compound is particularly notable for its applications in organic synthesis and industrial processes.
準備方法
The synthesis of Chloro(didecyl)alumane typically involves the reaction of aluminum chloride with didecylmagnesium or didecylzinc. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction can be represented as follows:
[ \text{AlCl}3 + 2 \text{C}{10}\text{H}{21}\text{MgBr} \rightarrow \text{C}{20}\text{H}_{43}\text{AlCl} + 2 \text{MgBrCl} ]
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield.
化学反応の分析
Chloro(didecyl)alumane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: this compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chloro(didecyl)alumane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as an adjuvant in vaccines and other pharmaceutical formulations.
Industry: this compound is used in the production of specialty chemicals and materials, including high-performance plastics and coatings.
作用機序
The mechanism by which Chloro(didecyl)alumane exerts its effects involves the formation of stable complexes with other molecules. The aluminum center in the compound can coordinate with various ligands, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Chloro(didecyl)alumane can be compared with other organoaluminum compounds such as diethylaluminum chloride and triethylaluminum. While all these compounds share similar reactivity due to the presence of aluminum, this compound is unique in its ability to form stable complexes with larger organic molecules, making it particularly useful in applications requiring high molecular weight compounds.
Similar Compounds
- Diethylaluminum chloride
- Triethylaluminum
- Methylaluminoxane
This compound stands out due to its specific alkyl chain length, which imparts unique physical and chemical properties.
特性
CAS番号 |
13488-64-7 |
|---|---|
分子式 |
C20H42AlCl |
分子量 |
345.0 g/mol |
IUPAC名 |
chloro(didecyl)alumane |
InChI |
InChI=1S/2C10H21.Al.ClH/c2*1-3-5-7-9-10-8-6-4-2;;/h2*1,3-10H2,2H3;;1H/q;;+1;/p-1 |
InChIキー |
SNGSKWOIQYYRCE-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


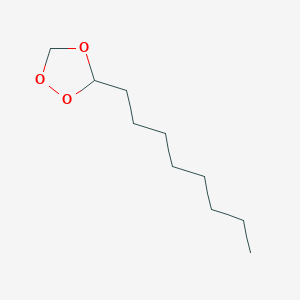
![S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine](/img/structure/B14714987.png)


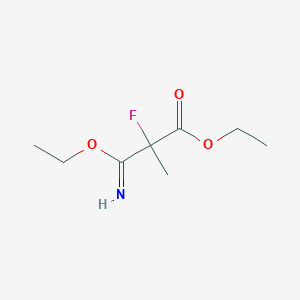
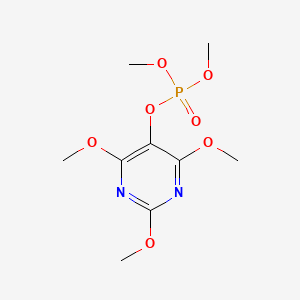
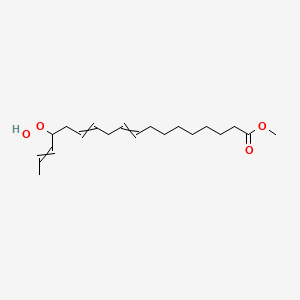
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
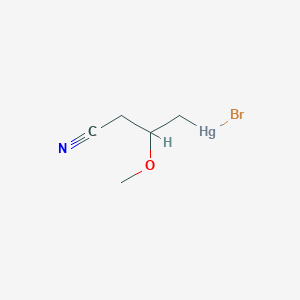
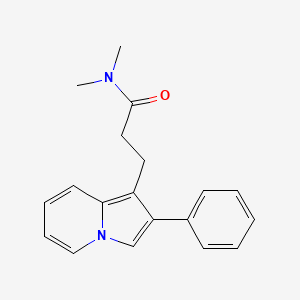
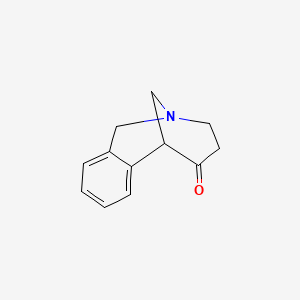
![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)
